5-(3,4-diethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Description
5-(3,4-diethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings substituted with ethoxy and nitro groups, respectively. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-3-24-15-9-8-13(11-16(15)25-4-2)18-19-17(20-26-18)12-6-5-7-14(10-12)21(22)23/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXARWGWGIFBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-diethoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-diethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aromatic rings can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or other strong bases for nucleophilic substitution.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-(3,4-diethoxyphenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aromatic rings.
Scientific Research Applications
5-(3,4-diethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties.
Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Biological Studies: It is used in various biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-(3,4-diethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Lacks the ethoxy groups, which may affect its solubility and biological activity.
5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Contains methoxy groups instead of ethoxy groups, which can influence its electronic properties and reactivity.
5-(3,4-diethoxyphenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may reduce its potential as an antimicrobial or anticancer agent.
Uniqueness
5-(3,4-diethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both ethoxy and nitro groups, which confer specific electronic and steric properties. These functional groups can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a versatile molecule for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
